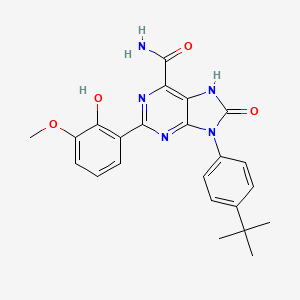
9-(4-(tert-butyl)phenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(4-(tert-butyl)phenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C23H23N5O4 and its molecular weight is 433.468. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 9-(4-(tert-butyl)phenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic derivative of purine characterized by its unique structural features, which include a bulky tert-butyl group and hydroxyl and methoxy substituents on the phenyl rings. This compound has garnered attention for its potential biological activities, particularly in cancer therapy and anti-inflammatory applications.
- Molecular Formula : C23H23N5O4
- Molecular Weight : Approximately 433.468 g/mol
The presence of the 8-oxo functional group is significant as it enhances the compound's reactivity and biological interactions. The lipophilicity introduced by the tert-butyl and methoxy groups may facilitate better membrane permeability, which is crucial for its therapeutic efficacy.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound, particularly against non-small cell lung cancer (NSCLC) . Research indicates that it inhibits cell proliferation and induces apoptosis in cancer cells through various mechanisms, including:
- Inhibition of Cell Proliferation : The compound has been shown to significantly reduce the growth rate of NSCLC cell lines in vitro.
- Induction of Apoptosis : Mechanistic studies suggest that it activates apoptotic pathways, leading to programmed cell death in malignant cells.
A comparative analysis with structurally similar compounds demonstrates that the unique substituents of this compound enhance its anticancer activity (Table 1).
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 9-(4-isopropylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | Isopropyl instead of tert-butyl | Anticancer activity |
| 9-benzyl-8-oxo-7H-purine-6-carboxamide | Benzyl substituent | Antiproliferative effects |
| 9-cyclohexyl-8-oxo-7H-purine-6-carboxamide | Cyclohexyl group | Potential anticancer properties |
The exact mechanism by which This compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:
- Targeting Purinergic Receptors : Given its purine structure, the compound may interact with purinergic receptors, influencing cellular signaling pathways associated with growth and apoptosis.
- Reactive Oxygen Species (ROS) Modulation : It may alter ROS levels within cells, contributing to its cytotoxic effects on cancer cells.
Case Studies and Research Findings
Recent publications have documented various experimental setups to evaluate the biological activity of this compound:
- Cell Line Studies : In vitro studies using NSCLC cell lines demonstrated a dose-dependent reduction in cell viability after treatment with this compound.
- Animal Models : Preliminary in vivo studies indicated significant tumor growth inhibition when administered to mice bearing NSCLC xenografts.
- Mechanistic Investigations : Flow cytometry analyses revealed increased apoptotic cell populations following treatment, supporting its role as an apoptosis inducer.
特性
IUPAC Name |
9-(4-tert-butylphenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-23(2,3)12-8-10-13(11-9-12)28-21-17(26-22(28)31)16(19(24)30)25-20(27-21)14-6-5-7-15(32-4)18(14)29/h5-11,29H,1-4H3,(H2,24,30)(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYLIEFJLOJPNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C(=CC=C4)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














